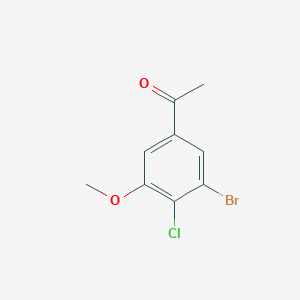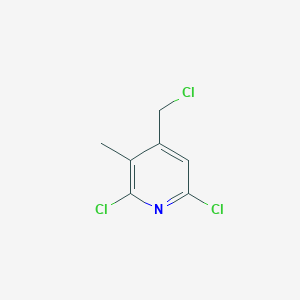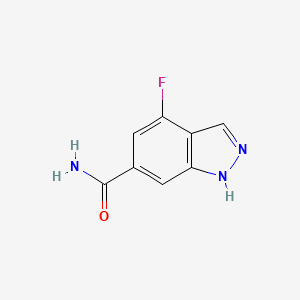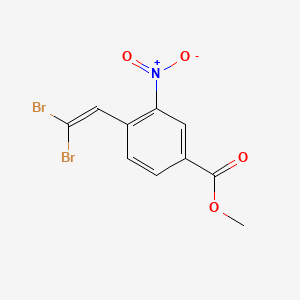
1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of acetophenone, featuring bromine, chlorine, and methoxy substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methoxyacetophenone. The reaction typically occurs in the presence of bromine and chlorine reagents under controlled conditions to ensure selective substitution at the desired positions on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to form carboxylic acids or reduced to form alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts with boronic acids or esters under mild conditions.
Major Products:
- Substituted derivatives with various functional groups.
- Carboxylic acids or alcohols from oxidation or reduction.
- Biaryl compounds from coupling reactions.
Applications De Recherche Scientifique
1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial, anti-inflammatory, or anticancer properties.
Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-chloro-5-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity .
Similar Compounds:
- 1-(3-Bromo-4-methoxyphenyl)ethanone
- 1-(3-Chloro-4-methoxyphenyl)ethanone
- 1-(3-Bromo-4-chlorophenyl)ethanone
Comparison: this compound is unique due to the combination of bromine, chlorine, and methoxy substituents, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
1-(3-bromo-4-chloro-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)6-3-7(10)9(11)8(4-6)13-2/h3-4H,1-2H3 |
Clé InChI |
PQWFSOBBFZMWRT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(C(=C1)Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)


![5-Ethyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B13663467.png)


![6-Fluoro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13663496.png)
